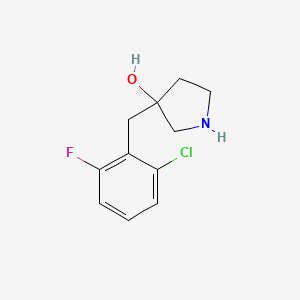
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol . This compound is a pyrrolidine derivative, characterized by the presence of a chloro and fluoro substituent on the benzyl group attached to the pyrrolidine ring . It is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyrrolidine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Scientific Research Applications
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity . The chloro and fluoro substituents on the benzyl group can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
3-(2-Chlorobenzyl)pyrrolidin-3-ol: Lacks the fluoro substituent, which may affect its binding affinity and selectivity.
3-(2-Fluorobenzyl)pyrrolidin-3-ol: Lacks the chloro substituent, which may influence its chemical reactivity and biological activity.
3-Benzylpyrrolidin-3-ol: Lacks both chloro and fluoro substituents, making it less selective and potentially less potent in biological applications.
The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more effective in certain research applications .
Biological Activity
3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a pyrrolidine derivative that has attracted attention due to its potential biological activities. This compound's unique structural features, including a chloro and fluorine substituent on the benzyl group, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClF N
- Molecular Weight : 229.7 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially increasing its affinity for target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating pyrrole derivatives found that some exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting potential antibacterial effects for related structures .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been documented in various studies. For example, one study highlighted that certain pyrrolidine compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine Derivative C | 2.76 | OVXF 899 (Ovarian Cancer) |
| Pyrrolidine Derivative D | 9.27 | PXF 1752 (Mesothelioma) |
Case Studies
- Antimicrobial Study : A recent investigation into the antibacterial properties of pyrrole derivatives found that compounds with similar structural motifs to this compound demonstrated enhanced activity against Gram-positive bacteria, with some exhibiting lower cytotoxicity compared to standard antibiotics .
- Anticancer Research : In vitro studies have shown that derivatives related to this compound can inhibit cell proliferation in various cancer types, emphasizing their potential as therapeutic agents in oncology .
Properties
Molecular Formula |
C11H13ClFNO |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13ClFNO/c12-9-2-1-3-10(13)8(9)6-11(15)4-5-14-7-11/h1-3,14-15H,4-7H2 |
InChI Key |
WNWPIWQKRDDUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=C(C=CC=C2Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















